molecular formula C18H14ClNO B5850631 2-chloro-4-methyl-N-1-naphthylbenzamide

2-chloro-4-methyl-N-1-naphthylbenzamide

Cat. No. B5850631
M. Wt: 295.8 g/mol
InChI Key: QRNRABCBYUBRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-1-naphthylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is also known as TCS 2312 and has a molecular formula of C20H16ClNO. In

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-1-naphthylbenzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-1-naphthylbenzamide has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, it has been found to have herbicidal effects, inhibiting the growth of weeds. However, the physiological effects of this compound in humans are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-1-naphthylbenzamide in lab experiments is its potential as a tool for studying the mechanisms of inflammation and pain. Its herbicidal properties also make it a potential candidate for studying the mechanisms of weed growth. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been found to be toxic to some species of fish and aquatic invertebrates.

Future Directions

There are several future directions for research on 2-chloro-4-methyl-N-1-naphthylbenzamide. One direction is to further study its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anti-cancer agent. Another direction is to study its herbicidal properties and potential use as a herbicide. Additionally, further studies are needed to understand the physiological effects of this compound in humans and its potential toxicity to other organisms.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-1-naphthylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to obtain the final compound. The yield of this synthesis method is around 70-80%.

Scientific Research Applications

2-chloro-4-methyl-N-1-naphthylbenzamide has been studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied for its potential as a herbicide, as it has been found to inhibit the growth of weeds.

properties

IUPAC Name

2-chloro-4-methyl-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-9-10-15(16(19)11-12)18(21)20-17-8-4-6-13-5-2-3-7-14(13)17/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNRABCBYUBRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-(naphthalen-1-yl)benzamide

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